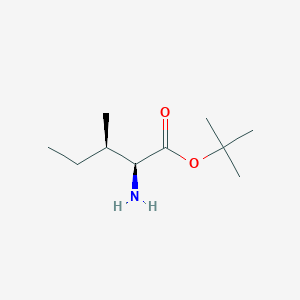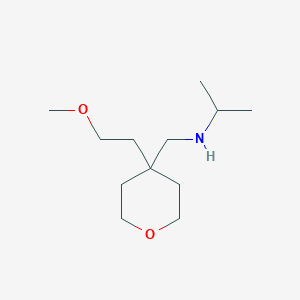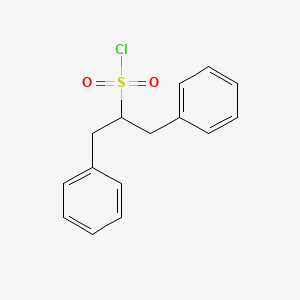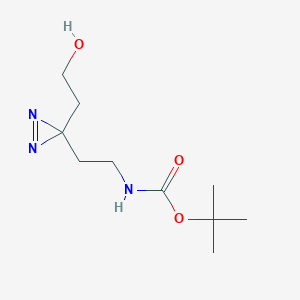
Methyl 2-amino-4-hydroxy-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-hydroxy-4-methylpentanoate is a chemical compound with the molecular formula C6H14ClNO3 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-hydroxy-4-methylpentanoate typically involves the esterification of 2-amino-4-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-4-oxo-4-methylpentanoate.
Reduction: Formation of 2-amino-4-hydroxy-4-methylpentanamine.
Substitution: Formation of 2-amino-4-chloro-4-methylpentanoate or similar derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-hydroxy-4-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, potentially inhibiting or activating certain biochemical pathways. This compound may also act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxy-4-methylpentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-hydroxy-4-methylpentanoate: Lacks the amino group, making it less reactive in certain biochemical pathways.
2-(Acetyl-hydroxy-amino)-4-methyl-pentanoic acid methyl ester: Contains an acetyl group, which alters its chemical properties and reactivity.
Uniqueness
Methyl 2-amino-4-hydroxy-4-methylpentanoate is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which allows for a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research .
Propiedades
IUPAC Name |
methyl 2-amino-4-hydroxy-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,10)4-5(8)6(9)11-3/h5,10H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOGKZASNOCALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis](/img/structure/B13628560.png)
![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
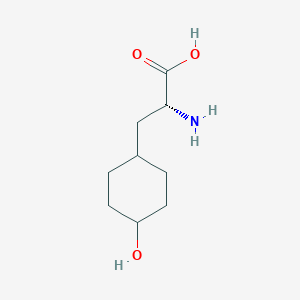
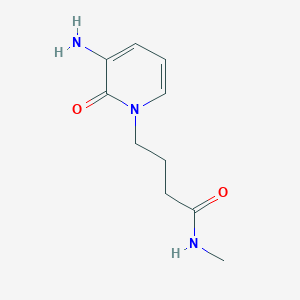
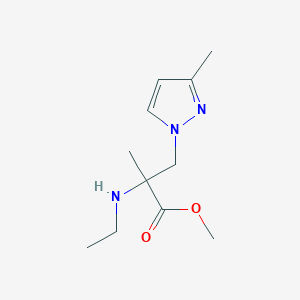

![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)
